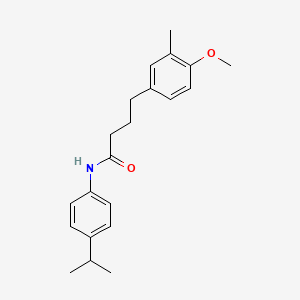

![molecular formula C14H13FN2O3S B5721827 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide is a chemical compound with the molecular formula C14H13FN2O3S . It has an average mass of 308.328 Da and a monoisotopic mass of 308.063080 Da .

Molecular Structure Analysis

The molecular structure of N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide consists of a phenylglycinamide core with a fluorophenylsulfonyl group attached .Physical And Chemical Properties Analysis

N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide has a molecular formula of C14H13FN2O3S, an average mass of 308.328 Da, and a monoisotopic mass of 308.063080 Da .科学研究应用

Carbohydrate Chemistry

The compound is utilized in the synthesis of glycosyl donors, particularly in the protection of hydroxyl groups. This is crucial for regioselectivity in glycoconjugate synthesis, where carbohydrates contain multiple hydroxyl groups with varying reactivity. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group derived from this compound has been designed to protect these groups and can be cleaved under mild basic conditions while being stable under acidic conditions .

Solid-Phase Synthesis

In solid-phase synthesis, the compound’s derivatives serve as protecting groups for amino acids. This is particularly important in the synthesis of polyamides, where the Fsec group has shown utility. The stability of the protecting group under different conditions makes it valuable for iterative synthesis steps .

Medicinal Chemistry

The compound’s structure contains a phenyl ring, which is a common feature in many biologically active molecules. Its derivatives can be used to synthesize various hetero-aromatic compounds, including those with pyrrole rings. Pyrrole-containing analogs are known for their diverse therapeutic applications, such as antipsychotic, anticancer, and antiviral activities .

Synthesis of Bioactive Heterocycles

Due to its structural features, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide can be a precursor in the synthesis of bioactive heterocycles. These heterocycles are essential in the development of new pharmaceuticals with potential antibacterial, antifungal, and antiprotozoal properties .

Marine Biotechnology

Derivatives of this compound undergo biotransformation by marine fungi, such as Aspergillus sydowii . This process can lead to the production of compounds like 4-fluorophenylacetic acid, which have applications in marine biotechnology and environmental remediation .

未来方向

The future directions for research on N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides presents new horizons for the synthesis of similar compounds . Additionally, the biological activities of similar compounds suggest potential applications in areas such as drug discovery .

属性

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)16-10-14(18)17-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBAYHASVDBRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49723471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)

![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)

![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)

![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)